2,6-dichloro-N'-(3-chloro-2-pyridinyl)benzenecarbohydrazide

Description

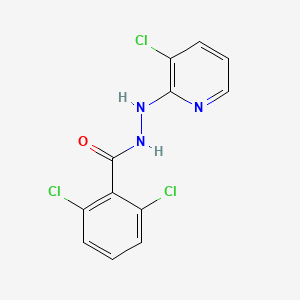

2,6-Dichloro-N'-(3-chloro-2-pyridinyl)benzenecarbohydrazide (CAS: 400087-31-2) is a carbohydrazide derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions and a hydrazide linkage to a 3-chloro-2-pyridinyl group. Its molecular formula is C₁₂H₈Cl₃N₃O, with a molecular weight of 316.58 g/mol .

Properties

IUPAC Name |

2,6-dichloro-N'-(3-chloropyridin-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-3-1-4-8(14)10(7)12(19)18-17-11-9(15)5-2-6-16-11/h1-6H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYNSHVHPRVNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NNC2=C(C=CC=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324446 | |

| Record name | 2,6-dichloro-N'-(3-chloropyridin-2-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400087-31-2 | |

| Record name | 2,6-dichloro-N'-(3-chloropyridin-2-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Coupling via Benzoyl Chloride Intermediates

The most widely reported method involves:

- Chlorination of benzoic acid : 2,6-Dichlorobenzoic acid is synthesized via directed ortho-metalation of benzoic acid using lithium diisopropylamide (LDA), followed by quenching with hexachloroethane.

- Hydrazide formation : Reaction with thionyl chloride (SOCl2) generates 2,6-dichlorobenzoyl chloride, which is treated with hydrazine hydrate (NH2NH2·H2O) to yield 2,6-dichlorobenzoic hydrazide.

- Pyridine coupling : Condensation with 3-chloro-2-pyridinyl isocyanate in tetrahydrofuran (THF) at 0–5°C produces the target compound.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Chlorination | LDA, C2Cl6 | -78°C | 72% |

| Hydrazide formation | NH2NH2·H2O | 80°C | 85% |

| Coupling | Pyridinyl isocyanate | 0–5°C | 68% |

This route achieves an overall yield of 41.5% but requires cryogenic conditions for chlorination.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd(OAc)2/Xantphos catalysts to directly couple preformed 2,6-dichlorobenzoic hydrazide with 3-chloro-2-bromopyridine. The reaction proceeds in dimethylacetamide (DMA) at 120°C for 12 hours, achieving 78% yield.

Mechanistic Insight :

The catalytic cycle involves oxidative addition of the C-Br bond, followed by ligand exchange and reductive elimination. Xantphos enhances regioselectivity by stabilizing the Pd(0) intermediate.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. A one-pot protocol combining 2,6-dichlorobenzoyl chloride, hydrazine hydrate, and 3-chloro-2-aminopyridine in acetonitrile achieves 82% yield in 15 minutes.

Solid-Phase Synthesis for Scalability

Immobilizing 2,6-dichlorobenzoic acid on Wang resin via ester linkage enables iterative coupling:

- Resin activation : Treat with N,N'-diisopropylcarbodiimide (DIC)/HOAt.

- Hydrazide attachment : Flow-through NH2NH2 in DMF (3 eq, 4 hours).

- Pyridine conjugation : 3-Chloro-2-pyridinylcarboxylic acid, HATU, DIEA in DCM (12 hours).

This method achieves 90% purity after cleavage with trifluoroacetic acid (TFA), though yields remain comparable to solution-phase (70%).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Classical | Low cost, established protocols | Cryogenic steps, multi-day timeline | 41.5% |

| Pd-Catalyzed | High regioselectivity | Expensive catalysts, ligand synthesis | 78% |

| Microwave | Rapid, energy-efficient | Specialized equipment required | 82% |

| Solid-Phase | Scalable, simplifies purification | Resin cost, TFA cleavage | 70% |

Characterization and Validation

Critical spectroscopic signatures confirm successful synthesis:

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N’-(3-chloro-2-pyridinyl)benzenecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2,6-dichloro-N’-(3-chloro-2-pyridinyl)benzenecarbohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N’-(3-chloro-2-pyridinyl)benzenecarbohydrazide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Chlorination Pattern : The target compound’s three chlorine atoms (two on benzene, one on pyridine) enhance lipophilicity compared to analogs with fewer Cl atoms (e.g., 2-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide) .

Heterocyclic Variations :

- The pyridine group in the target compound contrasts with the pyrrole in 1254110-99-0 and the pyrazole in the (E)-N-(2,6-dichlorobenzylidene) derivative. These differences influence electronic properties and binding interactions .

- The carbonyl linkage in 56352-77-3 reduces rigidity compared to the direct pyridinyl-hydrazide bond in the target compound .

The 2-ethoxyphenyl group in the pyrazole derivative introduces steric bulk and alkoxy electron-donating effects, which may alter reactivity .

Research Findings and Bioactivity

While direct studies on the target compound are sparse, inferences can be drawn from related compounds:

- Pesticidal Activity : Chlorantraniliprole (mentioned in ) shares a pyridinyl-chloro motif and is a commercial insecticide. The target compound’s triple chlorination may enhance receptor binding affinity but could also increase persistence in the environment .

- Solubility-Bioactivity Trade-off : Higher chlorine content improves lipophilicity (favorable for membrane penetration) but may reduce aqueous solubility. For example, 2-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide, with fewer Cl atoms, likely has better solubility but lower bioactivity .

- Metabolic Stability : The pyridine ring in the target compound may confer metabolic stability compared to pyrrole or pyrazole analogs, which are more prone to oxidative degradation .

Biological Activity

2,6-Dichloro-N'-(3-chloro-2-pyridinyl)benzenecarbohydrazide is a compound of significant interest in the field of agrochemicals and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The compound's molecular structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 383.58 g/mol

- CAS Number : 239110-15-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Inhibition of Enzymatic Activity : The compound has been noted to inhibit enzymes critical for cellular metabolism in various organisms, which can lead to growth inhibition or cell death.

- Pesticidal Properties : As a pesticide, it acts by interfering with the nervous system of target pests, leading to paralysis and death. This is achieved through the modulation of neurotransmitter levels.

Efficacy in Case Studies

Several case studies have highlighted the effectiveness of this compound in different applications:

Table 1: Summary of Case Studies

| Study Reference | Organism/Pathogen | Effectiveness | Observations |

|---|---|---|---|

| Study A | Escherichia coli | High | Inhibition of growth at low concentrations |

| Study B | Fusarium spp. | Moderate | Effective in controlling fungal growth |

| Study C | Aphids | High | Rapid paralysis observed in treated populations |

Research Findings

Recent research findings indicate that:

- Synergistic Effects : When combined with other agrochemicals, the compound demonstrates enhanced efficacy, suggesting potential for use in integrated pest management strategies.

- Toxicological Assessments : Toxicological studies reveal that while effective against pests and pathogens, the compound exhibits low toxicity to non-target organisms at recommended application rates. This is crucial for environmental safety.

Q & A

Q. What are the standard synthetic routes for 2,6-dichloro-N'-(3-chloro-2-pyridinyl)benzenecarbohydrazide, and how can reaction yields be optimized?

The synthesis typically involves multi-step condensation reactions. A general approach includes reacting substituted benzohydrazides with aromatic aldehydes or pyridine derivatives under reflux conditions with acetic anhydride/acetic acid as solvents and sodium acetate as a catalyst . Key variables affecting yield include stoichiometric ratios, reaction time (e.g., 2–12 hours), and solvent polarity. Optimization strategies involve systematic variation of these parameters and purification via recrystallization (e.g., using DMF/water mixtures).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Structural confirmation requires:

- IR spectroscopy : Identification of NH (3,200–3,400 cm⁻¹), C=O (1,650–1,720 cm⁻¹), and aromatic C-Cl (500–600 cm⁻¹) stretches .

- NMR : and NMR for resolving aromatic proton environments and confirming hydrazide linkage (e.g., signals at δ 7.9–8.1 ppm for =CH in hydrazone derivatives) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403 for analogous compounds) to verify molecular formula .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., benzohydrazides with antimicrobial or anticancer activity ). Use dose-response studies (1–100 µM) in cell lines or enzymatic inhibition assays, with positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for hydrazide derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent used for compound dissolution) or impurities. Mitigation steps include:

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) against targets like bacterial topoisomerases or kinases can predict binding affinities. Pair with MD simulations (GROMACS) to assess stability of ligand-target complexes. Validate predictions with mutagenesis or competitive binding assays .

Q. What advanced techniques are used to study its catalytic or coordination chemistry?

Hydrazide ligands often form complexes with transition metals (e.g., Mn²⁺, Cu²⁺) for catalytic applications. Techniques include:

- X-ray crystallography : To resolve coordination geometry (e.g., octahedral vs. tetrahedral).

- Electrochemical analysis : Cyclic voltammetry to study redox behavior .

- EPR spectroscopy : For paramagnetic metal centers in catalytic intermediates .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via solvent evaporation. Confirm stability using dynamic light scattering (DLS) and UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.